molecular formula C18H18OS B13103912 2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde

2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13103912
M. Wt: 282.4 g/mol
InChI Key: PNVUXFSVZARKBO-UHFFFAOYSA-N
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Description

2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a thiolation reaction using thiobenzaldehyde under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzoic acid.

    Reduction: 2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 2,3-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-[3-(2,3-dimethylphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-6-5-8-15(14(13)2)10-11-18(19)17-9-4-3-7-16(17)12-20/h3-9,12H,10-11H2,1-2H3

InChI Key

PNVUXFSVZARKBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C=S)C

Origin of Product

United States

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